molecular formula C20H16FN5O2 B6421997 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-93-9

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B6421997
CAS RN: 869068-93-9
M. Wt: 377.4 g/mol
InChI Key: VUPDFUJELHPXKU-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as aromatic compounds, which contain one or more ring structures that contain delocalized electrons . The presence of fluorine and ethylphenyl groups can influence the properties of the compound, including its reactivity and potential biological activity .


Synthesis Analysis

The synthesis of such compounds often involves reactions like the Suzuki-Miyaura cross-coupling, which is used to couple boronic acids with halides or pseudohalides . Other methods could involve the use of organometallic reagents or nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Computational methods can also be used to predict the structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be influenced by various factors, including the presence of the fluorine and ethylphenyl groups . For example, the fluorine atom is highly electronegative, which can make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure, the presence of functional groups, and their degree of ionization . These properties can include solubility, melting point, boiling point, and pKa .

Mechanism of Action

The mechanism of action of such compounds in biological systems can vary widely, depending on their structure and the specific biological targets they interact with . Some compounds might interact with enzymes or receptors, while others might interfere with cellular processes .

Safety and Hazards

The safety and hazards associated with such compounds can depend on factors like their reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for such compounds could involve further studies on their synthesis, properties, and potential applications . This could include exploring their use in areas like medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-2-11-3-5-12(6-4-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)14-9-7-13(21)8-10-14/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPDFUJELHPXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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